Tryptamine und Derivate

Tryptamines and their derivatives are a class of alkaloid compounds that play significant roles in various biological processes, particularly in the central nervous system (CNS). These compounds are characterized by a core structure consisting of an indole ring fused to a pyrrole ring. The most well-known tryptamine is L-tryptophan, one of the essential amino acids.

Derivatives of tryptamines often include substitutions at various positions on the indole and pyrrole rings, such as methyl groups or hydroxyl groups, which can alter their pharmacological properties. Notable examples include melatonin (N-acetyl-5-methoxytryptamine) and psilocybin (psilocin's prodrug form), both of which are known for their psychoactive effects.

In the pharmaceutical industry, tryptamines and their derivatives have been used to develop a wide range of drugs targeting various neurological disorders. For instance, certain antidepressants like fluoxetine contain structural elements reminiscent of tryptamine derivatives. Additionally, these compounds hold promise in treating conditions such as depression, anxiety, and even some forms of chronic pain.

Due to their complex structures and diverse biological activities, research into tryptamines continues to be a dynamic field in both academic and industrial settings.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

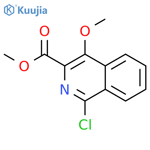

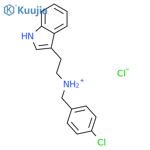

|

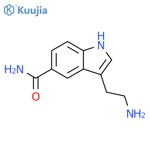

1H-Indole-3-ethanamine,N-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | 63938-62-5 | C17H18Cl2N2 |

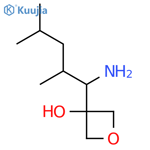

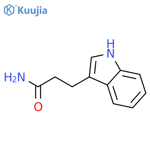

|

Indole-3-propionamide | 5814-93-7 | C11H12N2O |

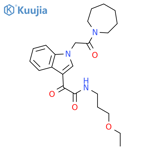

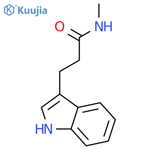

|

1H-Indole-3-propanamide, N-methyl- | 69397-85-9 | C12H14N2O |

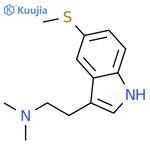

|

1H-Indole-3-ethanamine,N,N-dimethyl-5-(methylthio)- | 5102-11-4 | C13H18N2S |

|

1H-Indole-5-carboxamide,3-(2-aminoethyl)- | 74885-09-9 | C11H13N3O |

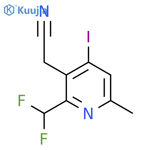

|

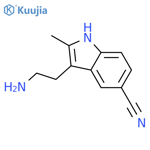

3-(2-aminoethyl)-2-methyl-1H-indole-5-carbonitrile | 74885-64-6 | C12H13N3 |

|

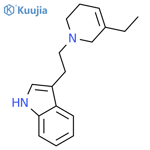

1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]- | 82980-06-1 | C17H22N2 |

|

2-(1-Benzyl-1H-indol-3-yl)-ethylamine | 4307-98-6 | C17H18N2 |

|

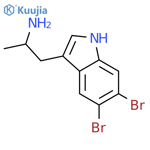

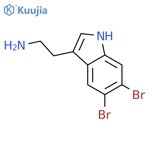

2-(5,6-dibromo-1H-indol-3-yl)-N-methylethanamine | 41115-68-8 | C11H12Br2N2 |

|

2-(5,6-dibromo-1h-indol-3-yl)ethanamine | 41115-69-9 | C10H10Br2N2 |

Verwandte Literatur

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

3. Book reviews

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Empfohlene Lieferanten

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte